molecular formula C7H5IN2 B1439049 3-Iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 956003-24-0

3-Iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1439049
CAS No.: 956003-24-0
M. Wt: 244.03 g/mol
InChI Key: JCBUTJANQMHZJJ-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic methods used for their synthesis often start from a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5IN2 . The InChI code for this compound is 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Functionalization for Agrochemicals and Functional Materials

    • Research by Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, closely related to 3-Iodo-1H-pyrrolo[2,3-c]pyridine, to create new compounds for potential use in agrochemicals and functional materials. This included the introduction of amino groups and the transformation into podant-type compounds and polyacetylenes with pyrrolo[2,3-b]pyridyl groups as pendants. Some products exhibited high fungicidal activity (Minakata et al., 1992).
  • Formation and Functionalization of Iodinated Derivatives

    • Tber et al. (2015) reported on the formation of various 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. Their method enables diverse substitutions on the scaffold and subsequent palladium-catalyzed reactions with iodinated derivatives (Tber et al., 2015).
  • Synthesis and Reactions of Derivatives

    • Herbert and Wibberley (1969) investigated various syntheses and reactions of 1H-pyrrolo[2,3-b]pyridines, including iodination and other electrophilic reactions. This study provides insights into the chemical behavior and potential applications of similar structures like this compound (Herbert & Wibberley, 1969).
  • Palladium-Catalyzed Synthesis

    • Desarbre and Mérour (1996) described the synthesis of substituted-3H-pyrrolo[2,3-b]pyridin-3-ones from 2-amino-3-iodopyridine derivatives through palladium carboannulation. This methodology is relevant to the synthesis and functionalization of compounds like this compound (Desarbre & Mérour, 1996).
  • Biological Activity and Fungicidal Properties

    • Minakata et al. (1997) synthesized various 1H-pyrrolo[2,3-b]pyridine derivatives, including those with substituents similar to this compound. They found significant fungicidal activity in some derivatives against Pyricularia oryzae, a rice blast fungus, and established a correlation between activity and ionization potentials (Minakata et al., 1997).
  • Pyrrolo[2,3-b]pyridine Derivatives in DNA Binding Studies

    • Singla et al. (2016) reported the synthesis of pyrrolo[2,3-b]pyridine derivatives and their interaction with calf thymus-DNA, which could be relevant for understanding the biological interactions of similar compounds like this compound (Singla et al., 2016).
  • Antitumor Activity

    • Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which showed promising results in experimental models of diffuse malignant peritoneal mesothelioma, suggesting potential antitumor applications for similar structures like this compound (Carbone et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of 3-Iodo-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways , which are involved in cell proliferation, survival, and migration. By inhibiting these pathways, the compound can potentially halt the progression of diseases such as cancer where these pathways are often dysregulated .

Result of Action

The inhibition of FGFRs and their downstream signaling pathways by this compound can lead to a decrease in cell proliferation and migration . This could potentially result in the slowing or halting of disease progression in conditions such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C These conditions help maintain the stability of the compound The biological environment, such as the presence of other molecules or pH levels, could also affect the compound’s action and efficacy

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through its iodine moiety, which can form strong halogen bonds. These interactions can modulate the activity of enzymes, making this compound a valuable inhibitor in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of proteins involved in signaling pathways. This modulation can result in changes in gene expression and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The iodine atom in its structure allows it to form halogen bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light or heat. Long-term studies have shown that its inhibitory effects on enzymes can persist, but the compound may lose potency over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution can also be influenced by its lipophilicity, which affects its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it interacts with nuclear proteins to modulate gene expression .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBUTJANQMHZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653282
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-24-0
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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